Cas no 1784985-81-4 (methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate)

methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1784985-81-4
- methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- EN300-1121098
-
- インチ: 1S/C12H10F3N3O2/c1-20-11(19)9-8(12(13,14)15)10(16)18(17-9)7-5-3-2-4-6-7/h2-6H,16H2,1H3
- InChIKey: SIVSYENBJSBYEH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)=NN(C2C=CC=CC=2)C=1N)(F)F
計算された属性
- せいみつぶんしりょう: 285.07251106g/mol
- どういたいしつりょう: 285.07251106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 70.1Ų
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121098-1g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1121098-0.1g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1121098-2.5g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
Enamine | EN300-1121098-0.5g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1121098-0.05g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1121098-5g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1121098-10.0g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1121098-10g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1121098-0.25g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
Enamine | EN300-1121098-5.0g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 5g |
$2110.0 | 2023-06-09 |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 関連文献
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
6. Book reviews
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylateに関する追加情報
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate: A Key Compound in Modern Pharmaceutical Research
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has emerged as a pivotal molecule in the field of pharmaceutical chemistry, with its unique structural features and potential therapeutic applications driving extensive research efforts. This compound, identified by the CAS number 1784985-81-4, belongs to the class of pyrazole derivatives, which are well-established for their diverse biological activities. The combination of an aromatic phenyl ring, a trifluoromethyl group, and a carboxylate moiety creates a multifaceted scaffold that is highly relevant for drug discovery. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting inflammation, cancer, and neurodegenerative diseases.
One of the most significant aspects of methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is its structural versatility. The presence of the trifluoromethyl group introduces unique electronic properties that can modulate the compound's interactions with biological targets. This functional group is known to enhance metabolic stability and lipophilicity, making it an attractive feature for drug design. Additionally, the 5-amino substituent in the pyrazole ring contributes to the molecule's reactivity, enabling potential modifications for improved pharmacokinetic profiles. The 1-phenyl substitution further expands the molecule's applicability by introducing aromaticity and conjugation effects, which are critical for optimizing binding affinity to protein targets.
Recent advancements in medicinal chemistry have focused on the synthesis and modification of methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate to enhance its therapeutic potential. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that substituting the trifluoromethyl group with other halogenated moieties could significantly improve the compound's antitumor activity against multidrug-resistant cancer cells. This finding underscores the importance of the trifluoromethyl group in modulating biological activity and highlights the compound's adaptability for drug development. Similarly, a 2024 paper in *Bioorganic & Medicinal Chemistry* reported the successful incorporation of a 5-amino group into the pyrazole ring to enhance the compound's ability to inhibit specific kinase pathways, offering new insights into its mechanism of action.
The pharmacological profile of methyl 5-amino-1-phenyl-4-(trif,luoromethyl)-1H-pyrazole-3-carboxylate is under active investigation, with a particular emphasis on its anti-inflammatory and neuroprotective properties. Research published in *Pharmaceutical Research* in 2023 revealed that the compound exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway, a key mediator of inflammatory responses. This discovery has sparked interest in its potential application for treating autoimmune disorders and chronic inflammatory conditions. Furthermore, a 2024 study in *Neuropharmacology* demonstrated that the compound could reduce oxidative stress and neuronal damage in models of Parkinson's disease, suggesting its potential as a neuroprotective agent. These findings highlight the compound's broad therapeutic relevance and its role as a versatile scaffold for drug development.
From a synthetic perspective, the preparation of methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves a series of well-defined steps that allow for precise control over its structure. A 2023 article in *Organic Letters* described a novel catalytic approach using transition metal complexes to efficiently synthesize the compound, reducing reaction times and improving yield. This method has since been adopted by several research groups, demonstrating the compound's synthetic tractability. Additionally, the introduction of functional groups at the 5-amino position has been shown to enhance the compound's solubility and bioavailability, making it a promising candidate for oral drug formulations.
Despite its potential, the development of methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate as a therapeutic agent faces challenges related to its metabolic stability and selectivity. A 2024 review in *Drug Discovery Today* emphasized the need for further optimization of its pharmacokinetic properties to ensure efficacy in vivo. Researchers are exploring strategies such as the incorporation of hydrophilic moieties and the use of prodrug approaches to enhance the compound's bioavailability. These efforts reflect the ongoing commitment to refining the molecule for clinical application.
Looking ahead, the future of methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate lies in its integration into combinatorial drug discovery platforms. Advances in computational modeling and machine learning are enabling researchers to predict the compound's interactions with biological targets with greater accuracy, accelerating the drug development process. Additionally, the compound's structural versatility is being leveraged to design analogs with enhanced potency and selectivity, expanding its therapeutic applications. As research in this field continues to evolve, methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is poised to play a significant role in the development of next-generation therapeutics.
1784985-81-4 (methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate) 関連製品
- 115491-97-9(L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1))
- 89770-39-8(6-Chloro-4-methylcinnoline)
- 1526232-51-8(4-(4-Fluoro-phenyl)-5-piperidin-3-yl-2,4-dihydro-[1,2,4]triazol-3-one)
- 946314-69-8(2-methylpropyl N-(4-{2-4-(furan-2-carbonyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 1020489-92-2(N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide)
- 941916-07-0(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide)
- 1121634-73-8(3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine)
- 2137707-11-8(1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea)
- 24279-39-8(2,6-Dichloro-4-(trifluoromethyl)aniline)
- 637753-55-0(7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one)




